molecular formula C10H10N2O B12847770 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile

Cat. No.: B12847770
M. Wt: 174.20 g/mol
InChI Key: QXIKDHPAJLUWGZ-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile typically involves the cyclization of an appropriate precursor under specific conditions. One common method involves the reaction of phenylethylamine with aldehydes in the presence of a catalyst . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to obtain derivatives with desired properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2,3,4-tetrahydroquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may interact with enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-hydroxy-2,3-dihydro-1H-quinoline-4-carbonitrile

InChI

InChI=1S/C10H10N2O/c11-7-10(13)5-6-12-9-4-2-1-3-8(9)10/h1-4,12-13H,5-6H2

InChI Key

QXIKDHPAJLUWGZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC=C2C1(C#N)O

Origin of Product

United States

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